molecular formula C12H22O11 B1365893 beta-D-galactopyranosyl-(1->4)-D-galactopyranose CAS No. 2152-98-9

beta-D-galactopyranosyl-(1->4)-D-galactopyranose

Cat. No.: B1365893
CAS No.: 2152-98-9
M. Wt: 342.3 g/mol
InChI Key: GUBGYTABKSRVRQ-HEJLOQJISA-N
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Description

beta-D-galactopyranosyl-(1->4)-D-galactopyranose is a disaccharide consisting of two galactose units, specifically identified by the ChEBI ID 36226 . With the molecular formula C12H22O11 and an average molecular mass of 342.297 Da, this compound is a key structure in glycobiology . Also known as 4-O-β-D-galactopyranosyl-D-galactopyranose or Gal(β1-4)Gal, it serves as a fundamental building block and model compound for studying complex carbohydrate structures and glycosidic linkages . Researchers utilize this disaccharide to investigate enzyme specificity, including the activity and inhibition of galactosidases and galactosyltransferases . Its well-defined structure, represented by specific stereochemical identifiers such as the provided SMILES and InChIKey, makes it invaluable for probing biosynthetic pathways and for use as a standard in analytical techniques like mass spectrometry and chromatography . This product is strictly for research applications in laboratory settings and is not intended for diagnostic, therapeutic, or any other human or animal use.

Properties

IUPAC Name

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3R,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17/h3-20H,1-2H2/t3-,4-,5+,6+,7-,8-,9-,10+,11?,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBGYTABKSRVRQ-HEJLOQJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H](OC([C@@H]([C@H]2O)O)O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20429537
Record name 4-O-beta-D-Galactopyranosyl-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2152-98-9
Record name 4-O-beta-D-Galactopyranosyl-D-galactopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20429537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of beta-D-galactopyranosyl-(1->4)-D-galactopyranose typically involves the enzymatic or chemical glycosylation of galactose units. One common method is the use of glycosyltransferase enzymes, which catalyze the formation of the glycosidic bond between two galactose molecules under specific conditions. The reaction conditions often include a buffered aqueous solution with a controlled pH and temperature to optimize enzyme activity.

Industrial Production Methods

In industrial settings, the production of beta-D-galactopyranosyl-(1->4)-D-galactopyranose can be achieved through microbial fermentation processes. Specific strains of bacteria or yeast that possess the necessary glycosyltransferase enzymes are cultured in bioreactors. The fermentation process is carefully monitored and controlled to ensure high yield and purity of the disaccharide. After fermentation, the compound is extracted and purified using techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Beta-D-galactopyranosyl-(1->4)-D-galactopyranose can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the galact

Biological Activity

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose, also known as galactobiose, is a disaccharide composed of two galactose units linked by a β(1→4) glycosidic bond. This compound is of significant interest due to its various biological activities, particularly in the fields of immunology and digestion. This article reviews its biological activity, synthesizing findings from diverse sources.

  • Chemical Formula : C₁₂H₂₂O₁₁
  • Molecular Weight : 342.2965 g/mol
  • Structure : The structure consists of two galactose molecules, which can be represented as follows:
Galactobiose=Galβ(14)Gal\text{Galactobiose}=\text{Gal}_\beta(1\rightarrow 4)\text{Gal}

1. Immunomodulatory Effects

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose has been studied for its immunomodulatory properties. Research indicates that polysaccharides with similar structures can enhance immune responses by activating macrophages and promoting cytokine production. The presence of specific functional groups and branching in polysaccharides plays a crucial role in their immunostimulatory activity .

  • Mechanism : The compound may stimulate immune cells through receptor-mediated pathways, enhancing the body's response to infections and diseases.

2. Digestive Health

Studies have shown that beta-D-galactopyranosyl-(1→4)-D-galactopyranose is not hydrolyzed by common digestive enzymes, suggesting it may function as a prebiotic. In animal studies, long-term ingestion led to increased cecum and colon weights without significantly affecting serum lipid levels . This implies potential benefits in gut health by promoting beneficial microbiota.

  • Case Study : In a rat model, diets supplemented with this compound resulted in increased body weight gain compared to control groups, indicating a positive influence on digestion and nutrient absorption .

3. Synthesis and Applications

The enzymatic synthesis of beta-D-galactopyranosyl-(1→4)-D-galactopyranose has been explored using β-galactosidases from various microbial sources. These enzymes facilitate the transgalactosylation process, producing oligosaccharides that exhibit enhanced biological activities .

  • Enzymatic Activity : The compound is synthesized through reactions involving lactose as a donor and trehalose as an acceptor, resulting in various galactosyl derivatives .

Table 1: Summary of Biological Activities

ActivityDescriptionReference
ImmunomodulationEnhances immune response via macrophage activation
Digestive HealthActs as a prebiotic; increases gut weight without affecting lipid levels
Enzymatic SynthesisProduced via β-galactosidase catalysis from lactose

Scientific Research Applications

Biological Functions and Metabolism

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose plays a crucial role as a bacterial metabolite. It has been identified in various plant species, including Arabidopsis thaliana and Carica papaya, indicating its importance in plant metabolism and interactions with microbial communities . Its metabolic pathways are essential for understanding its ecological roles and potential applications in agriculture.

Antimicrobial Properties

Research has demonstrated that derivatives of beta-D-galactopyranosyl-(1→4)-D-galactopyranose exhibit antimicrobial properties. A study evaluated the efficacy of a propyl derivative in treating oral candidiasis in rats. The results indicated that this compound significantly reduced fungal burden compared to untreated controls, showcasing its potential as a therapeutic agent against microbial infections .

Antidiabetic Effects

Beta-D-galactopyranosyl-(1→4)-D-galactopyranose has also been studied for its antidiabetic effects. In animal models, chronic ingestion of related compounds has shown to influence body weight gain and lipid metabolism positively, suggesting a role in managing diabetes . These findings support further exploration into its use as a dietary supplement for glycemic control.

Food Industry Applications

In the food industry, beta-D-galactopyranosyl-(1→4)-D-galactopyranose is utilized as a prebiotic ingredient. It promotes the growth of beneficial gut bacteria, enhancing gastrointestinal health. Its incorporation into functional foods could provide health benefits such as improved digestion and immune function.

Structural Characteristics and Modifications

The structural characteristics of beta-D-galactopyranosyl-(1→4)-D-galactopyranose have been extensively studied using techniques like NMR spectroscopy. Understanding its structure allows researchers to modify it for enhanced biological activity or stability in various applications . For example, sulfation or other chemical modifications can increase its efficacy against pathogens or improve its prebiotic properties.

Comparative Analysis of Galactooligosaccharides

The following table summarizes the key differences between beta-D-galactopyranosyl-(1→4)-D-galactopyranose and other related oligosaccharides:

Oligosaccharide Linkage Type Biological Activity Source
Beta-D-Galactopyranosyl-(1→4)-D-GalBeta-(1→4)Antimicrobial, AntidiabeticPlants (e.g., Carica papaya)
OligofructoseBeta-(2→1)PrebioticChicory root
Galacto-oligosaccharidesMixed linkagesPrebiotic, Enhances calcium absorptionDairy products

Comparison with Similar Compounds

Galabiose (α-D-Galactopyranosyl-(1→4)-D-Galactopyranose)

Galabiose is an α-linked isomer of β-D-galactopyranosyl-(1→4)-D-galactopyranose. Key differences include:

  • Glycosidic linkage : The α-1,4 linkage in galabiose introduces steric hindrance, reducing conformational flexibility compared to the β-linked counterpart .
  • Hydrogen bonding : Galabiose forms an intramolecular O-3⋯O-5’ hydrogen bond (2.79 Å), stabilizing its folded structure. The β-linked variant lacks this interaction, adopting a more linear conformation .
  • Occurrence: Galabiose is a component of bacterial lipopolysaccharides, while β-D-galactopyranosyl-(1→4)-D-galactopyranose is rare in nature .

Lactose (β-D-Galactopyranosyl-(1→4)-D-Glucose)

Though structurally analogous, lactose differs in composition and function:

  • Components : Lactose contains glucose instead of a second galactose.
  • Digestibility: Lactose is hydrolyzed by lactase; β-D-galactopyranosyl-(1→4)-D-galactopyranose lacks dedicated digestive enzymes in humans .

Carrageenan Disaccharide Units

Carrageenans, sulfated polysaccharides from red algae, contain repeating units of β-D-galactopyranose and 3,6-anhydro-α-D-galactopyranose. Key contrasts:

  • Linkages : Carrageenans feature alternating β-1,3 and α-1,4 linkages, often sulfated at C-4 or C-6 .
  • Function: These form helical structures for gelation, unlike the non-sulfated, non-gelling β-D-galactopyranosyl-(1→4)-D-galactopyranose .

β-D-Galactopyranosyl-(1→3)-D-Galactopyranose

This isomer differs in linkage position:

  • Conformation : The β-1,3 bond allows greater rotational freedom, enabling interactions with lectins and antibodies .
  • Applications: Found in human milk oligosaccharides and pathogen cell surfaces, it has immunomodulatory roles absent in the 1→4-linked compound .

Data Table: Structural and Functional Comparisons

Compound Linkage Components Key Properties Biological Role/Applications References
β-D-Gal-(1→4)-D-Gal β-1,4 Galactose + Galactose Water-soluble, linear structure Synthetic glycoconjugate substrate
α-D-Gal-(1→4)-D-Gal (Galabiose) α-1,4 Galactose + Galactose Folded conformation, intramolecular H-bond Bacterial LPS component
Lactose β-1,4 Galactose + Glucose Milk carbohydrate, lactase-digestible Nutrient, food additive
Carrageenan (κ-type) β-1,3 and α-1,4 Sulfated galactose units Gel-forming, thermoreversible Food thickener, drug delivery
β-D-Gal-(1→3)-D-Gal β-1,3 Galactose + Galactose Lectin-binding, flexible linkage Pathogen recognition, immunology

Q & A

Basic Research Questions

Q. How is the structure of β-D-galactopyranosyl-(1→4)-D-galactopyranose experimentally determined?

  • Methodology : Combine nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, 2D COSY/TOCSY) to assign anomeric proton signals and confirm glycosidic linkage positions . X-ray crystallography can resolve the 3D conformation, particularly chair configurations (e.g., 4C1^4C_1) of pyranose rings . Rotational spectroscopy with ab initio calculations (e.g., DFT) identifies dominant conformers (e.g., G-/G+/T rotamers) in gas-phase studies .

Q. What are the IUPAC nomenclature rules for disaccharides like β-D-galactopyranosyl-(1→4)-D-galactopyranose?

  • Guidelines : Use extended or condensed forms (e.g., "β-D-Galp-(1→4)-D-Galp" for short form). Specify the anomeric configuration (α/β), linkage position (1→4), and pyranose ring form. Avoid non-standard abbreviations (e.g., "Gal" instead of "Galp" is incorrect) .

Q. What are common synthetic routes for β-(1→4)-linked galactosyl disaccharides?

  • Approach : Employ regioselective glycosylation using trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl trichloroacetimidate) with benzyl-protected acceptors. Use silver triflate as a promoter for high yields (~75-85%) . Acetyl or benzyl groups protect hydroxyls, followed by deprotection with NaOMe/MeOH or catalytic hydrogenation .

Advanced Research Questions

Q. How can conformational dynamics of β-D-galactopyranosyl-(1→4)-D-galactopyranose impact its biological interactions?

  • Analysis : Perform molecular dynamics (MD) simulations using force fields (e.g., GROMOS) parameterized for pyranose rings. Compare hydrogen-bonding networks in dominant conformers (e.g., G-g+/cl/g- vs. Tg+/cc/t) and their binding affinities to lectins or antibodies . Experimental validation via isothermal titration calorimetry (ITC) quantifies thermodynamic stability differences .

Q. What experimental strategies resolve contradictions in regioselectivity during oligosaccharide synthesis?

  • Troubleshooting : Compare competing glycosylation pathways using NMR to track intermediates. For example, 3,6-di-O-benzyl protection on the acceptor galactose directs (1→4) linkage formation over (1→6) by steric hindrance . Kinetic studies under varying temperatures (e.g., 0°C vs. 25°C) can optimize selectivity .

Q. How does thermal stability of β-(1→4)-galactosidic bonds vary under neutral vs. acidic conditions?

  • Experimental Design : Conduct controlled degradation studies (pH 2–7, 60–100°C) with HPLC monitoring. Under neutral conditions, β-(1→4) bonds degrade via non-enzymatic hydrolysis (activation energy ~120 kJ/mol), while acidic conditions accelerate cleavage through protonation of the glycosidic oxygen .

Q. What force field parameters are critical for simulating β-D-galactopyranosyl-(1→4)-D-galactopyranose in aqueous environments?

  • Parameters : Use GROMOS-compatible topology files with corrected partial charges for hydroxyl groups, torsional potentials for glycosidic bonds, and solvation models (e.g., SPC/E water). Validate against experimental NMR coupling constants (e.g., 3JH,H^3J_{H,H} for chair conformers) .

Q. How can β-D-galactopyranosyl-(1→4)-D-galactopyranose be functionalized for probing carbohydrate-protein interactions?

  • Functionalization : Introduce fluorogenic tags (e.g., 4-methylumbelliferyl) via glycosylation of activated aglycones. Fluorescence polarization assays quantify binding to galectins or antibodies . Alternatively, biotinylation enables pull-down assays for proteomic studies .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-D-galactopyranosyl-(1->4)-D-galactopyranose
Reactant of Route 2
beta-D-galactopyranosyl-(1->4)-D-galactopyranose

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